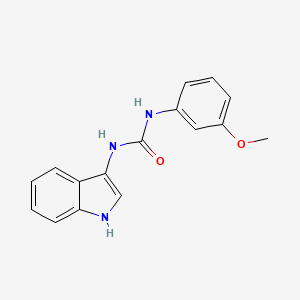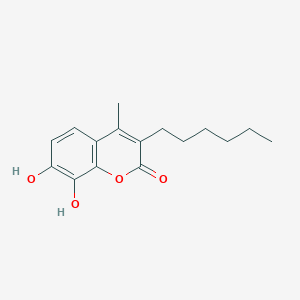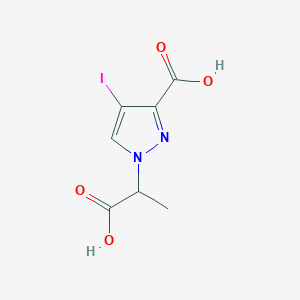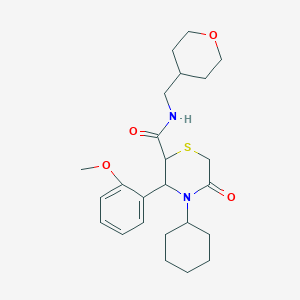
1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea is a urea derivative that is structurally related to several compounds with significant biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of indole and methoxyphenyl are recurrent in the literature, suggesting potential pharmacological properties. For instance, urea derivatives have been synthesized to improve aqueous solubility and pharmacokinetic properties, as seen in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including nucleophilic and electrophilic substitutions, as well as oxidation processes . For example, the synthesis of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizations by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction . These methods are likely applicable to the synthesis of 1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea, ensuring the purity and structural integrity of the compound.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using single-crystal X-ray diffraction, which provides detailed information about the spatial arrangement of atoms within the crystal lattice . Additionally, DFT (Density Functional Theory) studies can optimize the structure and compare it with X-ray diffraction data to confirm the molecular geometry . The dihedral angles between aromatic rings and the urea group, as well as the positioning of hydrogen atoms, are crucial for understanding the molecular conformation .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including hydrogen bonding, which is essential for their biological activity. For instance, in the crystal structure of 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, intermolecular N—H⋯O and O—H⋯O hydrogen bonds form a two-dimensional array, which could be indicative of the reactivity of similar compounds . These interactions are significant as they can influence the binding affinity of the compounds to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, density, and molecular orbitals, can be predicted and analyzed through various spectroscopic and computational methods. The introduction of hydrophilic groups aims to enhance solubility, which is a critical factor for oral efficacy in drug development . The frontier molecular orbitals, calculated through DFT studies, reveal insights into the electronic structure that can be correlated with reactivity and potential biological activity .
Mechanism of Action
Target of Action
Related compounds have been used in the preparation of aryloxybenzothiazoles as inhibitors of no production , and in the preparation of indole derivatives as NR2B/NMDA receptor antagonists .
Mode of Action
A related rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed c–h functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
Biochemical Pathways
Related compounds have been involved in the preparation of aryloxybenzothiazoles as inhibitors of no production , and in the preparation of indole derivatives as NR2B/NMDA receptor antagonists , suggesting potential involvement in nitric oxide and glutamate signaling pathways.
Result of Action
Related compounds have been used in the preparation of aryloxybenzothiazoles as inhibitors of no production , and in the preparation of indole derivatives as NR2B/NMDA receptor antagonists , suggesting potential roles in modulating nitric oxide production and glutamate signaling.
Future Directions
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAGJSBEDCDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(3-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3003418.png)

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)
![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3003423.png)
![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)
![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)
